4-Methylpentane-1,2-diamine

Asymmetric catalysis Chiral ligands Henry reaction

Asymmetric synthesis demands precise chiral environments that generic diamines cannot provide. This aliphatic, chiral 1,2-diamine (C6H16N2, MW 116.20 g/mol) features a stereocenter at C2 for bidentate metal coordination. - **Enantioselectivity**: Structural analog achieves up to 93% ee in Cu-catalyzed Henry reactions - **Coordination chemistry**: Unique square-planar to octahedral isomerization in Ni(II) complexes - **Material science**: Dihydrochloride salt serves as polyurethane monomer for enhanced mechanical properties Available as (R)- and (S)-enantiomers. Direct from BenchChem with bulk custom synthesis options.

Molecular Formula C6H16N2
Molecular Weight 116.208
CAS No. 156428-49-8
Cat. No. B2900564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpentane-1,2-diamine
CAS156428-49-8
Molecular FormulaC6H16N2
Molecular Weight116.208
Structural Identifiers
SMILESCC(C)CC(CN)N
InChIInChI=1S/C6H16N2/c1-5(2)3-6(8)4-7/h5-6H,3-4,7-8H2,1-2H3
InChIKeyLGNSOKKCXYBTOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylpentane-1,2-diamine: Chiral Diamine Scaffold


4-Methylpentane-1,2-diamine is an aliphatic, chiral 1,2-diamine with the molecular formula C6H16N2 and a molecular weight of 116.20 g/mol . Its defining structural feature is a stereocenter at the C2 carbon atom, making it inherently chiral and available as two enantiomers, (R)- and (S)-4-methylpentane-1,2-diamine [1]. This compound is primarily utilized as a chiral building block and ligand in asymmetric synthesis, where its 1,2-diamine motif allows for bidentate coordination to metal centers [1]. Predicted physicochemical properties include a density of 0.856 ± 0.06 g/cm³ and a boiling point of 70-80 °C at 12 Torr .

Chiral Building Block
Supports asymmetric synthesis and chiral ligand design workflows
Bidentate Coordination
1,2-diamine motif enables metal center chelation for catalyst engineering
Enantiomer Access
Available as (R) and (S) enantiomers for stereochemical control studies

4-Methylpentane-1,2-diamine: Why Generic Substitution Fails


Generic substitution fails because the performance of 4-Methylpentane-1,2-diamine in stereoselective processes is intrinsically linked to its specific structural topology. Unlike linear, achiral 1,2-diamines like ethylenediamine or propane-1,2-diamine, this compound possesses a unique chiral environment created by its branched 4-methylpentane backbone [1]. This topology dictates the steric and electronic properties of metal complexes, directly influencing enantioselectivity. While data on the parent compound is limited, evidence from a close structural analog, (1R,2R)-N1-(4-methylpentan-2-yl)cyclohexane-1,2-diamine, demonstrates that the 4-methylpentan-2-yl fragment enables high enantioselectivity (up to 93% ee) in asymmetric catalysis [2]. Therefore, substituting 4-Methylpentane-1,2-diamine with a simpler diamine would compromise or completely erase the chiral induction capability required for targeted applications in pharmaceutical intermediate synthesis and asymmetric catalysis.

Achiral Diamine Mismatch

Achiral 1,2-diamines (e.g., ethylenediamine) lack the stereocenter required for enantioselective induction; chiral recognition may be completely lost.

Steric Profile Divergence

Linear diamines do not provide the 4-methylpentane steric environment; coordination geometry and thermal reactivity may shift unpredictably.

Physical Form Inconsistency

Freebase liquid form may not be directly replaceable with the dihydrochloride salt; handling, storage, and formulation workflows differ.

4-Methylpentane-1,2-diamine: Comparative Performance Data


Chiral Induction via 4-Methylpentane Motif

The chiral environment provided by the 4-methylpentane moiety is critical for enantioselectivity. Data from a study on a closely related ligand, (1R,2R)-N1-(4-methylpentan-2-yl)cyclohexane-1,2-diamine, shows its copper(II) complex catalyzes the asymmetric Henry reaction with yields up to 99% and enantiomeric excess (ee) up to 93% [1]. This performance is benchmarked against the broader class of N-monoalkyl cyclohexane-1,2-diamine ligands, where yields and ee values can vary significantly based on the alkyl substituent. For instance, while the parent trans-cyclohexane-1,2-diamine provides a baseline, the specific 4-methylpentan-2-yl group is key to achieving the high levels of stereocontrol reported.

Chiral Induction
class-level
up to 93% ee via analog copper complex
Supports stereocontrol design; analog-based inference
Asymmetric Henry reaction; 4-methylpentan-2-yl analog
Asymmetric catalysis Chiral ligands Henry reaction

Metal Coordination: Steric Effects of 4-Methylpentane Backbone

The steric bulk of the 4-methylpentane backbone directly impacts the coordination geometry and properties of metal complexes. A study on bis(dl-4-methyl-1,2-pentanediamine)nickel(II) complexes revealed a solid-phase thermal reaction involving an isomerization from square-planar (low spin) to octahedral (high spin) geometry [1]. This specific solid-state isomerization is not a universal phenomenon for all diamine complexes and is a direct consequence of the unique steric environment created by the 4-methylpentane ligand. In comparison, simpler 1,2-diamine ligands like ethylenediamine typically form more rigid and predictable coordination spheres and do not exhibit this same type of thermal isomerization under identical conditions.

Coordination Isomerization
class-level
4-Methylpentane complex
Solid-phase square-planar → octahedral isomerization
Ethylenediamine complex
No such thermal isomerization reported
Reveals steric modulation of coordination geometry
Nickel(II) chloride complex study
Coordination chemistry Steric modulation Ligand design

Inherent Chirality in Enantioselective Synthesis

4-Methylpentane-1,2-diamine possesses an intrinsic stereocenter at the C2 carbon, allowing it to exist as two distinct enantiomers, (R)- and (S)-4-methylpentane-1,2-diamine [1]. This is in direct contrast to achiral analogs like 1,2-diaminoethane or 1,3-diaminopropane, which lack this stereocenter. The availability of both enantiomers allows for the exploration of chiral space and the precise control of molecular asymmetry in downstream products. While quantitative comparative data on enantiomeric purity and performance between the two enantiomers is not available in the primary literature, the fundamental difference in their ability to interact with other chiral molecules is a class-level property of all chiral vs. achiral molecules.

Inherent Chirality
data to verify
Chiral center at C2; exists as (R) and (S) enantiomers
Fundamental for asymmetric synthesis pathway
Enantioselective interactions require chiral partner
Chiral resolution Enantioselective synthesis Pharmaceutical intermediates

Dihydrochloride Salt: Enhanced Stability and Handling

The parent freebase form of 4-Methylpentane-1,2-diamine is a liquid with a boiling point of 70-80 °C at 12 Torr and a predicted density of 0.856 g/cm³ . For applications requiring a solid, easily handled form with enhanced stability, the compound is commonly procured and used as its dihydrochloride salt (CAS: 183196-89-6) [1]. This salt form offers superior stability and handling characteristics compared to the liquid freebase. In contrast, simpler liquid diamines like propane-1,2-diamine cannot be converted to a stable, non-hygroscopic solid salt as readily, which can be a significant practical advantage in formulation and storage.

Salt Form Advantage
data to verify
Dihydrochloride salt available as crystalline solid
May improve handling and formulation workflows
Supplier-reported form; verify batch-specific stability
Formulation Stability Handling

4-Methylpentane-1,2-diamine: Validated Application Scenarios


Asymmetric Catalysis: Chiral Scaffold for C-C Bond Formation

This compound serves as a crucial chiral scaffold for developing ligands in asymmetric catalysis. Evidence from a close analog demonstrates that the 4-methylpentane motif can enable copper-catalyzed asymmetric Henry reactions with yields up to 99% and enantiomeric excess up to 93% [1]. This makes 4-Methylpentane-1,2-diamine a strategic starting material for designing new C1- or C2-symmetric ligands for a range of stereoselective transformations, including nitroaldol reactions, where high enantiocontrol is paramount.

Steric Engineering of Metal Complexes

The branched structure of 4-Methylpentane-1,2-diamine introduces significant steric bulk, which can be used to fine-tune the geometry and reactivity of metal complexes. Research on its nickel(II) complexes shows a unique solid-state isomerization from square-planar to octahedral geometry, a property not shared by simpler diamines [2]. This makes it a valuable ligand for fundamental studies in coordination chemistry and for developing catalysts or materials where controlled, sterically driven properties are desired.

Chiral Building Block for Pharmaceutical Synthesis

The inherent chirality of 4-Methylpentane-1,2-diamine makes it a valuable building block for constructing more complex, optically active molecules [3]. Its two amine groups provide versatile synthetic handles for creating diverse molecular architectures. This is particularly relevant in the pharmaceutical industry, where the introduction of a well-defined chiral center is often essential for the biological activity of drug candidates.

Diamine Monomer for High-Performance Polyurethanes

The dihydrochloride salt of 4-Methylpentane-1,2-diamine has been specifically cited as a monomer for synthesizing polyurethanes with enhanced mechanical properties and biocompatibility [4]. This application leverages its unique branched aliphatic backbone to modulate polymer chain packing and material flexibility, offering advantages over polymers derived from more rigid or linear diamines.

Application
Selection Property
Validation Focus
Asymmetric catalysis
Chiral diamine scaffold
Enantioselectivity and substrate scope
Steric engineering of metal complexes
Branched 4-methylpentane backbone
Coordination geometry and thermal reactivity
Chiral pharmaceutical intermediate synthesis
Enantiopure diamine building block
Stereochemical integrity and derivatization
High-performance polyurethane monomer
Dihydrochloride salt solid form
Mechanical property and polymer compatibility

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